molecular formula C23H23NOS B5127194 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide

2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide

Cat. No. B5127194
M. Wt: 361.5 g/mol
InChI Key: GSTXTVUJRNVILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. It may also have an effect on the expression of certain genes that are involved in cell growth and division.
Biochemical and Physiological Effects:
2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer growth. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including neurodegenerative diseases and cancer. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, it may be useful to investigate its potential side effects and toxicity to better understand its safety profile.

Synthesis Methods

The synthesis of 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide involves the reaction of 2-bromoacetophenone, thioanisole, and 3-phenylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide. The resulting product is purified using column chromatography.

Scientific Research Applications

2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-phenyl-N-(3-phenylpropyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c25-23(24-18-10-13-19-11-4-1-5-12-19)22(20-14-6-2-7-15-20)26-21-16-8-3-9-17-21/h1-9,11-12,14-17,22H,10,13,18H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTXTVUJRNVILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(3-phenylpropyl)-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.